N-(2-(methylthio)phenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
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Overview
Description
N-(2-(methylthio)phenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a synthetic organic compound that belongs to the class of isonicotinamides. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a methylthio group and a tetrahydrofuran ring in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methylthio)phenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide typically involves the following steps:
Formation of the isonicotinamide core: This can be achieved by reacting isonicotinic acid with an appropriate amine under dehydrating conditions.
Introduction of the methylthio group: This step involves the substitution of a hydrogen atom on the phenyl ring with a methylthio group, often using a methylthiolating agent such as methylthiol chloride.
Attachment of the tetrahydrofuran ring: The tetrahydrofuran ring can be introduced through an etherification reaction, where a hydroxyl group on the isonicotinamide core reacts with a tetrahydrofuran derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(methylthio)phenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving isonicotinamides.
Medicine: Potential therapeutic agent due to its unique structural features.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(methylthio)phenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The presence of the isonicotinamide core suggests that it may inhibit certain enzymes involved in metabolic pathways. The methylthio and tetrahydrofuran groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(methylthio)phenyl)isonicotinamide: Lacks the tetrahydrofuran ring.
N-(2-(methylthio)phenyl)-2-((tetrahydrofuran-3-yl)oxy)benzamide: Contains a benzamide core instead of isonicotinamide.
Uniqueness
N-(2-(methylthio)phenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is unique due to the combination of the isonicotinamide core, methylthio group, and tetrahydrofuran ring. This structural arrangement may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-23-15-5-3-2-4-14(15)19-17(20)12-6-8-18-16(10-12)22-13-7-9-21-11-13/h2-6,8,10,13H,7,9,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFZVUQEFUKBPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC(=NC=C2)OC3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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